molecular formula C10H9F3O3 B3030115 (S)-3-Hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid CAS No. 868071-17-4

(S)-3-Hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid

Cat. No.: B3030115
CAS No.: 868071-17-4
M. Wt: 234.17 g/mol
InChI Key: WHFKHBXZZAXQOD-LURJTMIESA-N
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Description

(S)-3-Hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid is a chiral compound with significant importance in various scientific fields. This compound is characterized by the presence of a hydroxyl group, a trifluorophenyl group, and a butanoic acid backbone. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid typically involves several steps. One common method starts with the reaction of 2,4,5-trifluorophenyl acetonitrile with ethyl alpha-bromoacetate in the presence of zinc in tetrahydrofuran to form ethyl 4-(2,4,5-trifluorophenyl)-3-oxo-butanoate. This intermediate is then hydrolyzed using sodium hydroxide, followed by acidification with diluted hydrochloric acid to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of inexpensive and readily available raw materials, ensuring high yield and stable product quality. The reaction conditions are carefully controlled to avoid the generation of large amounts of waste and to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

(S)-3-Hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 3-oxo-4-(2,4,5-trifluorophenyl)butanoic acid, while reduction can produce 3-hydroxy-4-(2,4,5-trifluorophenyl)butanol.

Scientific Research Applications

(S)-3-Hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-3-Hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid involves its interaction with specific molecular targets. In the case of its use as an intermediate in DPP-4 inhibitors, the compound undergoes further chemical modifications to produce active pharmaceutical ingredients that inhibit the DPP-4 enzyme. This inhibition helps regulate blood glucose levels by increasing insulin secretion and decreasing glucagon release .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3-Hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid is unique due to its specific stereochemistry and functional groups, which make it a versatile intermediate in various synthetic pathways. Its trifluorophenyl group imparts unique electronic properties, enhancing its reactivity and making it suitable for the synthesis of complex molecules.

Properties

IUPAC Name

(3S)-3-hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c11-7-4-9(13)8(12)2-5(7)1-6(14)3-10(15)16/h2,4,6,14H,1,3H2,(H,15,16)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHFKHBXZZAXQOD-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)CC(CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=CC(=C1F)F)F)C[C@@H](CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80652349
Record name (3S)-3-Hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868071-17-4
Record name (3S)-3-Hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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